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Compound of Interest

Compound Name: Cav 2.2 blocker 1

Cat. No.: B2709198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective N-type

voltage-gated calcium channel (Cav2.2) blocker, Ziconotide (ω-conotoxin MVIIA). Due to the

lack of detailed, publicly available experimental data for the generically named "Cav 2.2
blocker 1," this guide focuses on the well-characterized and clinically relevant compound,

Ziconotide, as a representative example of a high-affinity Cav2.2 inhibitor.

Core Quantitative Data: IC50 and Binding Affinity of
Ziconotide
The inhibitory potency and binding affinity of Ziconotide for the Cav2.2 channel have been

determined using various experimental paradigms. The following table summarizes key

quantitative data from the literature.
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Parameter Value Assay Type
Cell
Line/System

Key
Conditions

IC50

~89 nmol/L (for a

comparable ω-

conotoxin, Bu8,

noted as twice

the potency of

MVIIA)[1]

Whole-cell Patch

Clamp

Electrophysiolog

y

HEK293T cells

expressing rat

Cav2.2 (α1B, β3,

α2δ subunits)

Depolarization-

activated Ba2+

currents were

measured.[1]

Kd
4.8 x 10-8 M (48

nM)

In silico structural

biophysics-based

calculation

(Prodigy)

Homology

structural model

of Cav2.2 bound

to Ziconotide

Based on the

experimental

ziconotide-

Cav2.2 complex

structure (PDB

entry 7MIX).[2][3]

[4]

Experimental Protocols
Determination of IC50 via Whole-Cell Patch Clamp
Electrophysiology
The half-maximal inhibitory concentration (IC50) of a Cav2.2 blocker is a measure of its

potency in inhibiting channel function. This is typically determined by whole-cell patch-clamp

electrophysiology.

Objective: To measure the concentration of the blocker required to inhibit 50% of the ionic

current through the Cav2.2 channels.

General Protocol:

Cell Culture and Transfection:

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

Cells are transiently or stably transfected with cDNAs encoding the subunits of the human

Cav2.2 channel (α1B, β, and α2δ).[1]
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Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed on the transfected cells.

The extracellular solution (bath solution) typically contains a charge carrier such as Barium

(Ba2+) or Calcium (Ca2+), along with other salts to maintain physiological osmolarity and

pH.

The intracellular solution (pipette solution) contains ions that mimic the intracellular

environment and agents to block other currents.

A holding potential (e.g., -90 mV) is applied to the cell membrane.[1]

Depolarizing voltage steps (e.g., to +20 mV for 100 ms) are applied to elicit inward

currents through the Cav2.2 channels.[1]

Drug Application and Data Acquisition:

A baseline current is established by recording several current traces in the absence of the

blocker.

The Cav2.2 blocker (e.g., Ziconotide) is then applied to the bath solution at various

concentrations.

The current is recorded at each concentration until a steady-state block is achieved.

The peak inward current at each concentration is measured and normalized to the

baseline current.

Data Analysis:

A concentration-response curve is generated by plotting the percentage of current

inhibition against the logarithm of the blocker concentration.

The IC50 value is determined by fitting the data to the Hill equation.
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Determination of Binding Affinity via Radioligand
Binding Assay
Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki),

measures how tightly a ligand binds to its target. For Cav2.2 channels, this is commonly

determined using a competitive radioligand binding assay.

Objective: To determine the affinity of an unlabeled compound (the blocker) by measuring its

ability to displace a radiolabeled ligand that specifically binds to the Cav2.2 channel.

General Protocol:

Membrane Preparation:

Membranes are prepared from cells (e.g., HEK293) stably expressing the human Cav2.2

channel or from brain tissue known to have high densities of these channels.

The cells or tissue are homogenized and centrifuged to isolate the membrane fraction.

Binding Assay:

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand

specific for Cav2.2, such as [125I]ω-conotoxin GVIA or MVIIA.

Increasing concentrations of the unlabeled test compound (the blocker) are added to the

incubation mixture.

The mixture is incubated to allow the binding to reach equilibrium.

Separation and Detection:

The bound radioligand is separated from the unbound radioligand, typically by rapid

filtration through glass fiber filters.

The radioactivity retained on the filters, which represents the amount of bound radioligand,

is measured using a scintillation counter.

Data Analysis:
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The amount of specific binding at each concentration of the unlabeled compound is

calculated by subtracting the non-specific binding (measured in the presence of a

saturating concentration of an unlabeled ligand) from the total binding.

A competition curve is generated by plotting the percentage of specific binding against the

logarithm of the unlabeled compound's concentration.

The IC50 value, the concentration of the unlabeled compound that displaces 50% of the

specific binding of the radioligand, is determined from the curve.

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which

takes into account the concentration and Kd of the radioligand.

Signaling Pathways and Experimental Workflows
Cav2.2 Signaling Pathway in Nociception
The Cav2.2 channel plays a crucial role in the transmission of pain signals (nociception) at the

presynaptic terminals of sensory neurons.[5][6][7] An action potential arriving at the presynaptic

terminal depolarizes the membrane, leading to the opening of Cav2.2 channels. The

subsequent influx of Ca2+ triggers the fusion of synaptic vesicles with the presynaptic

membrane and the release of neurotransmitters, such as glutamate and substance P, into the

synaptic cleft. These neurotransmitters then act on postsynaptic receptors to propagate the

pain signal. The activity of Cav2.2 channels is modulated by various signaling pathways,

including G-protein coupled receptors (GPCRs), such as opioid and GABAB receptors.[5][8]

Activation of these GPCRs leads to the dissociation of Gβγ subunits, which can directly bind to

the Cav2.2 channel and inhibit its activity, thereby reducing neurotransmitter release and

producing an analgesic effect.
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Caption: Signaling pathway of Cav2.2 in nociceptive transmission.

Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of a Cav2.2 blocker

using whole-cell patch clamp electrophysiology.
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Caption: Workflow for IC50 determination via electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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